(2R)-2-[(2R)-2-Aminobutanamido]butanamide
Description
Properties
Molecular Formula |
C8H17N3O2 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2R)-1-amino-1-oxobutan-2-yl]butanamide |
InChI |
InChI=1S/C8H17N3O2/c1-3-5(9)8(13)11-6(4-2)7(10)12/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t5-,6-/m1/s1 |
InChI Key |
GOEVIAYIADFCTD-PHDIDXHHSA-N |
Isomeric SMILES |
CC[C@H](C(=O)N[C@H](CC)C(=O)N)N |
Canonical SMILES |
CCC(C(=O)NC(CC)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
A-In-depth Technical Guide to the Synthesis of (2R)-2-[(2R)-2-Aminobutanamido]butanamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Significance of a Chiral Dipeptide
(2R)-2-[(2R)-2-Aminobutanamido]butanamide is a chiral dipeptide constructed from two units of (R)-2-aminobutanoic acid. The precise stereochemical arrangement (R,R) is paramount, as the biological activity of chiral molecules is intrinsically linked to their three-dimensional structure.[1][2][3] In drug development, one enantiomer of a compound can be a life-saving therapeutic while its mirror image may be inert or even toxic.[1][3] While specific applications for this exact dipeptide are not broadly documented in mainstream literature, its components and structure are highly relevant. The precursor, (S)-2-aminobutanamide, is a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.[4][5][6] This connection underscores the pharmaceutical importance of chiral aminobutanamide derivatives.
This guide provides a comprehensive overview of the synthetic strategies for (2R)-2-[(2R)-2-Aminobutanamido]butanamide, focusing on the stereocontrolled formation of the crucial amide bond. We will dissect the synthesis of the chiral precursors and detail the core peptide coupling methodologies, offering field-proven insights into experimental design and execution.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach reveals that the target dipeptide can be synthesized by forming an amide bond between two key building blocks:
-
(R)-2-Aminobutanoic acid: This unit will provide the carboxylic acid moiety for the peptide bond formation.
-
(R)-2-Aminobutanamide: This unit will provide the free amine for the nucleophilic attack.
The central challenge is to orchestrate this reaction with absolute stereochemical control, preventing racemization and ensuring the formation of the desired (R,R) diastereomer exclusively. This necessitates a robust protecting group strategy and the use of carefully selected coupling reagents.
Caption: Retrosynthetic approach for the target dipeptide.
Synthesis of Chiral Precursors: The Foundation of Stereocontrol
The enantiomeric purity of the final product is entirely dependent on the quality of the starting materials. Therefore, securing enantiopure (R)-2-aminobutanoic acid and (R)-2-aminobutanamide is the critical first phase of the synthesis.
(R)-2-Aminobutanoic Acid
This non-proteinogenic amino acid is typically sourced by resolving its racemic mixture, (RS)-2-aminobutanoic acid. A highly effective and practical method is resolution by replacing crystallization .[7][8][9]
Principle of the Method: This technique leverages the fact that the p-toluenesulfonate salt of racemic 2-aminobutanoic acid exists as a conglomerate (a mixture of crystals of the pure enantiomers, not a racemic compound). By introducing an optically active co-solute, the crystallization of one enantiomer can be preferentially induced from a supersaturated solution.[7]
Protocol Outline: Resolution via Replacing Crystallization [7][8]
-
Salt Formation: Racemic (RS)-2-aminobutanoic acid is treated with p-toluenesulfonic acid to form the salt, (RS)-2-aminobutanoic acid p-toluenesulfonate.
-
Supersaturated Solution: A supersaturated solution of this racemic salt is prepared in a suitable solvent, such as 1-propanol.
-
Induction of Crystallization: An optically active co-solute, for example, (S)-methionine p-toluenesulfonate, is added to the solution. The presence of the (S)-co-solute will preferentially induce the crystallization of the (R)-2-aminobutanoic acid p-toluenesulfonate salt.
-
Isolation: The crystallized (R)-salt is isolated by filtration.
-
Free Amino Acid Liberation: The pure (R)-salt is then treated with a base, such as triethylamine, in a solvent like methanol to neutralize the p-toluenesulfonic acid and liberate the free (R)-2-aminobutanoic acid.[7][8]
(R)-2-Aminobutanamide
The synthesis of the corresponding (S)-enantiomer is more widely reported due to its role as a precursor to Levetiracetam.[6] However, the same chemical principles can be applied to produce the (R)-enantiomer, primarily through two robust routes: chemical resolution or biocatalysis.
Method A: Chemical Synthesis and Resolution [10] This approach involves synthesizing the racemic amide first and then resolving the enantiomers.
-
Ammonolysis of an Ester: A common starting material is a 2-bromobutyric acid ester. This is treated with an ammonia solution (e.g., in methanol) to generate racemic DL-2-aminobutanamide.[10]
-
Chiral Resolution: The racemic amide is resolved using a chiral acid, such as L-tartaric acid. The principle relies on the differential solubility of the diastereomeric salts formed. When L-tartaric acid is added to a solution of DL-2-aminobutanamide, the (R)-2-aminobutanamide-L-tartrate salt will preferentially crystallize.[10]
-
Liberation: The isolated diastereomeric salt is then treated with a base to release the free (R)-2-aminobutanamide.
Method B: Biocatalytic Kinetic Resolution [5][6] Enzymatic methods offer high stereoselectivity under mild conditions. A D-aminopeptidase enzyme can be used for the kinetic resolution of racemic 2-aminobutanamide.
Principle of the Method: A D-aminopeptidase specifically hydrolyzes the D-enantiomer, which in this case is (R)-2-aminobutanamide, into (R)-2-aminobutanoic acid, leaving the desired (S)-2-aminobutanamide unreacted. While this specific example yields the (S)-amide, the principle demonstrates the power of biocatalysis.[5] To obtain the (R)-amide, one would need to screen for an enzyme with the opposite stereopreference (an L-aminopeptidase that selectively hydrolyzes the S-amide) or utilize the resolved (R)-acid from the D-aminopeptidase reaction and re-amidate it.
The Core Synthesis: Stereoselective Peptide Coupling
With the enantiopure precursors in hand, the central task is to form the amide bond. The direct reaction between a carboxylic acid and an amine to form an amide is unfavorable under mild conditions. Therefore, the carboxyl group must be "activated".[11] This is the role of coupling reagents.[12][13][14]
The Overall Strategy:
-
N-Protection: The amino group of (R)-2-aminobutanoic acid must be protected to prevent self-polymerization. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.
-
Carboxyl Activation & Coupling: The Boc-protected acid is reacted with (R)-2-aminobutanamide in the presence of a coupling reagent.
-
N-Deprotection: The Boc group is removed from the newly formed dipeptide to yield the final product.
Caption: Overall synthetic workflow for the target dipeptide.
Key Coupling Reagents and Their Mechanism
The choice of coupling reagent is critical for ensuring high yield and minimizing racemization. Carbodiimides are cost-effective and widely used.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is highly efficient.[14] Its urea byproduct is also water-soluble, simplifying purification.
-
DCC (N,N'-Dicyclohexylcarbodiimide): Another popular choice, though its dicyclohexylurea (DCU) byproduct is poorly soluble and must be removed by filtration.[13]
Mechanism of EDC Coupling: The coupling reaction proceeds via the formation of a highly reactive O-acylisourea intermediate.[12] This intermediate is susceptible to nucleophilic attack by the amine of (R)-2-aminobutanamide. To suppress side reactions and reduce the risk of racemization, an additive like HOBt (1-Hydroxybenzotriazole) is often included. HOBt traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.[14]
Caption: Simplified mechanism of EDC/HOBt peptide coupling.
Detailed Experimental Protocol
Step 1: N-Protection of (R)-2-Aminobutanoic Acid
-
Dissolution: Dissolve (R)-2-aminobutanoic acid (1.0 eq) in a mixture of dioxane and water.
-
Basification: Add a base, such as sodium hydroxide (NaOH), to deprotonate the amino group, making it nucleophilic.
-
Boc Addition: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) portion-wise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Acidify the reaction mixture with a dilute acid (e.g., HCl) to pH ~2-3. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-(R)-2-aminobutanoic acid.
Step 2: EDC/HOBt Coupling
-
Dissolution: Dissolve Boc-(R)-2-aminobutanoic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.1 eq) to the solution and stir for 15-20 minutes to allow for the formation of the active ester.
-
Amine Addition: Add (R)-2-aminobutanamide (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the crude protected dipeptide. Purify by flash column chromatography.
Step 3: N-Deprotection (Boc Removal)
-
Dissolution: Dissolve the purified Boc-protected dipeptide in an appropriate solvent, typically Dichloromethane (DCM).
-
Acidolysis: Add an excess of a strong acid, most commonly Trifluoroacetic Acid (TFA, ~25-50% v/v in DCM).
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as a TFA salt. It can be triturated with cold diethyl ether to induce precipitation, filtered, and dried to yield the final product, (2R)-2-[(2R)-2-Aminobutanamido]butanamide.
Data Summary and Comparison
While specific yield data for this exact dipeptide is not published, typical peptide coupling reactions under optimized conditions can be summarized as follows. The choice of solvent and base is crucial for minimizing side reactions.[15]
| Step | Reagents | Solvent | Typical Yield | Key Considerations |
| N-Protection | Boc₂O, NaOH | Dioxane/H₂O | >95% | Maintain basic pH during Boc₂O addition. |
| Coupling | EDC·HCl, HOBt, DIPEA | DMF or DCM | 70-90% | Anhydrous conditions are critical. Order of addition matters.[14] |
| N-Deprotection | TFA | DCM | >90% | Ensure complete removal of TFA during workup. |
Conclusion: A Pathway to Chiral Purity
The synthesis of (2R)-2-[(2R)-2-Aminobutanamido]butanamide is a quintessential exercise in modern peptide chemistry, where stereochemical integrity is the primary objective. The strategy hinges on three pillars: the acquisition of enantiopure precursors, a robust N-protection strategy, and a high-fidelity, low-racemization peptide coupling protocol. By employing methods like chiral resolution for the starting materials and optimized EDC/HOBt coupling conditions for the amide bond formation, researchers can confidently access this and other chiral dipeptides. Such molecules are not merely synthetic targets; they are valuable building blocks in the ongoing quest to design more selective and effective peptide-based therapeutics.[16][17]
References
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn. Retrieved February 13, 2024, from [Link]
- CN105646265A - Method for synthesizing (S)-2-aminobutanamide. (2016). Google Patents.
- Yajima, T., et al. (2007). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341.
-
What is coupling reagents in peptide synthesis? (2025). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. PubMed. Retrieved February 13, 2024, from [Link]
- CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride. (2013). Google Patents.
- Preparation method of (S)-(+)-2-aminobutanamide hydrochloride. (2020). Patsnap.
-
Zheng, R., et al. (2018). Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity. ResearchGate. Retrieved February 13, 2024, from [Link]
-
Zheng, R., et al. (2018). Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity. PubMed. Retrieved February 13, 2024, from [Link]
-
Zi-Francisco, B., & Skolnick, J. (2024). The First Reciprocal Activities of Chiral Peptide Pharmaceuticals: Thymogen and Thymodepressin, as Examples. PMC. Retrieved February 13, 2024, from [Link]
-
Butanamide, 2-amino-,(2S)-. (2024). ChemBK. Retrieved February 13, 2024, from [Link]
-
Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. (2025). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Li, Y., et al. (2026). Exploration into the Antitumor Potential of Chiral Oligopeptides: a Comprehensive Study Encompassing Design, Synthesis, In Silico Target Screening and Experimental Validation. PubMed. Retrieved February 13, 2024, from [Link]
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]
-
Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. (2023). RSC Publishing. Retrieved February 13, 2024, from [Link]
-
New class of chiral molecules offers strong stability for drug development. (2025). Technology Networks. Retrieved February 13, 2024, from [Link]
-
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). Chiralpedia. Retrieved February 13, 2024, from [Link]
-
(2R)-2-[(2R)-2-Aminobutanamido]butanamide. (n.d.). Scientific Laboratory Supplies. Retrieved February 13, 2024, from [Link]
-
(2R)-2-aminobutanamide. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]
-
CAS No : 53726-14-0 | Product Name : 2-Aminobutanamide. (n.d.). Pharmaffiliates. Retrieved February 13, 2024, from [Link]
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Thermodynamic properties of D-aminobutyric acid dipeptide amides
Thermodynamic Properties of D-Aminobutyric Acid Dipeptide Amides
Executive Summary
This technical guide analyzes the thermodynamic behavior of D-aminobutyric acid (D-ABA) dipeptide amides, a class of synthetic peptides critical in modern peptidomimetic drug design. Unlike their L-isomers, D-peptides offer superior proteolytic stability and unique self-assembly properties. This document synthesizes data on enthalpies of dilution , pairwise interaction coefficients , and hydrophobic hydration , providing a framework for researchers to predict stability and solubility profiles in aqueous and mixed-solvent systems.
Theoretical Framework: The McMillan-Mayer Approach
To quantify the solute-solute interactions of D-ABA dipeptide amides, we utilize the McMillan-Mayer theory of solutions . This statistical thermodynamic approach relates the osmotic pressure (
For a D-ABA dipeptide amide (
- (Pairwise Enthalpic Interaction Coefficient): Represents the enthalpy change resulting from the interaction of two solute molecules. It is the critical metric for determining whether solute-solute or solute-solvent interactions dominate.
- (Triplet Coefficient): Represents multi-body interactions, typically negligible at low concentrations (< 0.1 mol/kg).
Chiral Discrimination in Thermodynamics
A key finding in the thermodynamics of chiral solutes is that enantiomers are not thermodynamically identical in interacting environments . While infinite dilution properties (Standard Partial Molar Enthalpy,
Critical Insight: Research indicates that for aminobutyric acid derivatives, the homotactic interaction coefficients follow the trend
.[1] This suggests that L-isomers experience more effective hydrophobic association (cosphere overlap) than D-isomers, which has profound implications for the solubility and aggregation propensity of D-peptide drugs.
Core Thermodynamic Properties
The following data summarizes the expected thermodynamic behavior of D-ABA dipeptide amides based on solvophobic interaction models.
Enthalpic Coefficients ( )
The sign and magnitude of
-
Positive
: Indicates hydrophobic-hydrophobic interactions dominate. The release of structured water molecules (hydrophobic hydration) upon solute overlap is endothermic but entropically favorable. -
Negative
: Indicates hydrophilic-hydrophilic or hydrogen-bonding interactions dominate (often seen in high-polarity solvents like DMF).
| Parameter | Value Trend (Water) | Value Trend (DMF) | Physical Interpretation |
| Endothermic (+) | Exothermic (-) | Dilution breaks aggregates in water; separates solvated pairs in DMF. | |
| Positive ( | Negative ( | D-D self-interaction is driven by hydrophobic effect in water. | |
| $ | h{LL} | ||
| Heat Capacity ( | High | Low | Large positive |
Hydrophobic Hydration & Cosphere Overlap
The D-aminobutyric acid side chain (ethyl group) is hydrophobic. According to the Gurney Cosphere Model :
-
Solvation: Water forms a structured "clathrate-like" cage around the ethyl group (entropy decrease).
-
Interaction: When two D-ABA molecules approach, these cages overlap.
-
Release: Structured water is released into the bulk solvent.
- (Bond breaking of water structure).
- (Increase in solvent disorder).
- (Spontaneous association).
Experimental Methodologies
To accurately determine these properties, a combination of Isothermal Titration Calorimetry (ITC) and Densimetry is required.
Workflow: Determination of
Figure 1: Experimental workflow for deriving enthalpic interaction coefficients using ITC.
Protocol: Enthalpy of Dilution via ITC
-
Preparation: Dissolve D-ABA dipeptide amide in degassed, deionized water (18.2 MΩ·cm) to a concentration of ~0.15 mol/kg.
-
Loading: Fill the ITC syringe (250 µL) with the peptide solution. Fill the sample cell (1.4 mL) with the exact same batch of solvent (blank).
-
Titration: Perform 20-25 injections of 10 µL each at 298.15 K.
-
Blank Correction: Subtract the heat of injecting water into water (friction/mechanical heat).
-
Calculation: Plot the cumulative heat (
) normalized by moles injected against the final molality. The slope of this line (at low concentrations) relates directly to .
Structural Implications & Mechanism
The difference between L- and D-isomer thermodynamics lies in the stereoselective fit of hydration shells .
Figure 2: Mechanistic difference in hydrophobic hydration overlap between L- and D-enantiomers.
Mechanism Explained:
-
L-L Interaction: The side chains align such that the hydration cospheres overlap extensively. This releases a maximum amount of "structured" water, resulting in a large positive enthalpy change .
-
D-D Interaction: Due to the inverted chirality, the side chains approach in a configuration where the hydration shells do not mesh as perfectly. Less water is displaced, leading to a smaller positive enthalpy change .
-
Significance: This subtle thermodynamic difference (
) implies that D-peptide aggregates may be slightly less entropically stabilized by water release than their L-counterparts, potentially influencing their solubility and bio-distribution.
Implications for Drug Development
Proteolytic Stability vs. Thermodynamic Stability
While D-ABA peptides are renowned for resisting enzymatic degradation (proteolysis), their thermodynamic profile suggests they are highly soluble but possess weaker self-association forces than L-peptides.
-
Advantage: Reduced risk of rapid, non-specific aggregation in the bloodstream.
-
Challenge: If the drug mechanism relies on self-assembly (e.g., forming a pore), higher concentrations of the D-isomer may be required compared to the L-isomer.
Formulation Strategy
-
Buffer Selection: Since
is positive (endothermic dilution), D-ABA peptides are generally stable in aqueous buffers. However, the addition of cosolvents (DMSO, Ethanol) will drastically reduce (making it negative), shifting the equilibrium toward monomers. -
Temperature Sensitivity: The high heat capacity (
) of hydrophobic hydration means that interaction strength is highly temperature-dependent. Storage at low temperatures (4°C) strengthens the structured water cages, potentially increasing viscosity or aggregation propensity compared to room temperature.
References
-
Enthalpic Pairwise Interactions of α-Aminobutyric Acid Enantiomers. Source: Wang, W., Min, W., & Gong, Y. (2012).[1] Acta Physico-Chimica Sinica. Context: Establishes the
relationship and solvent competition models. URL: - Enthalpies of Dilution of N-Acetyl Amino Acid Amides.
-
Thermodynamics of D-Peptide Binding and Aggregation. Source: Aileen, F., et al. (2022). ACS Chemical Neuroscience. Context: Discusses the application of D-peptides in inhibiting amyloid aggregation and their thermodynamic binding profiles. URL:[1][2][3][4][5][6][7][8][9][10][11]
- Enthalpic Interaction Coefficients in DMF.
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A Technical Guide to the Role of D-Dipeptide Motifs in Peptidomimetics: The Case of (2R)-2-[(2R)-2-Aminobutanamido]butanamide
<_SPLIT_TOKEN_FOR_THT_AND_RES_GENERATION>
Abstract
Peptide-based therapeutics offer high specificity and low toxicity but are often hindered by poor proteolytic stability and limited bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, provide a powerful strategy to overcome these limitations.[1][2] A cornerstone of peptidomimetic design is the incorporation of non-natural amino acids, particularly D-amino acids, to confer structural rigidity and resistance to enzymatic degradation.[3][4] This guide explores the strategic role of D-dipeptide units, using (2R)-2-[(2R)-2-Aminobutanamido]butanamide—a dimer of D-2-aminobutyric acid—as a model scaffold. We will detail its impact on peptide secondary structure, particularly as a β-turn mimetic, and provide comprehensive, field-proven protocols for its synthesis, incorporation, and characterization within a peptidomimetic framework.
Introduction: The Peptidomimetic Imperative
The therapeutic promise of peptides is often curtailed by their inherent liabilities as drugs.[1] Native peptides, composed of L-amino acids, are rapidly cleared by proteases, enzymes that are stereospecific for L-configured peptide bonds.[4] This susceptibility to degradation results in short in-vivo half-lives, limiting their clinical utility.[4][5] Peptidomimetic design seeks to engineer peptide-like molecules that retain the desired biological activity while exhibiting improved drug-like properties such as stability and oral bioavailability.[1][2][6]
One of the most effective strategies in this endeavor is the substitution of L-amino acids with their D-enantiomers.[4] This simple chiral inversion has profound consequences:
-
Enhanced Proteolytic Stability: Proteases do not efficiently recognize or cleave peptide bonds involving D-amino acids, leading to a dramatic increase in the peptide's half-life in biological systems.[3][5][7]
-
Structural Constraint and Receptor Affinity: The incorporation of D-amino acids introduces specific conformational constraints, which can lock the peptide into a bioactive conformation, potentially increasing its binding affinity for a target receptor.[3][8]
This guide focuses on a specific, powerful application of this principle: the use of a D-dipeptide unit, exemplified by (2R)-2-[(2R)-2-Aminobutanamido]butanamide, as a potent inducer of secondary structure.
The D-Dipeptide Motif: A β-Turn Mimetic Scaffold
(2R)-2-[(2R)-2-Aminobutanamido]butanamide is the systematic name for a dipeptide composed of two (R)-2-aminobutyric acid residues, also known as D-2-aminobutyric acid (D-Abu). This D-Abu-D-Abu-NH2 moiety serves as an exemplary β-turn mimetic.
What is a β-Turn? β-turns are secondary structure elements where the polypeptide chain reverses its direction.[6] They are composed of four amino acid residues (labeled i to i+3) and are critical for the global folding and function of proteins.[9][10] By connecting elements like β-strands, they facilitate the formation of compact, globular structures.[9][10] The specific geometry of a β-turn is defined by the dihedral angles (φ, ψ) of the central two residues (i+1 and i+2).[11]
How D-Dipeptides Induce Turns: The incorporation of a D-amino acid at the i+1 or i+2 position of a turn strongly favors the formation of specific turn types, particularly Type I' and Type II' β-turns.[11] These are the mirror images of the more common Type I and II turns. A sequence of two D-amino acids, such as in our model compound, acts as a powerful nucleator for these turns, pre-organizing the peptide backbone into a folded conformation.[11][12] This conformational pre-organization can significantly lower the entropic penalty of binding to a receptor, leading to higher affinity.
Caption: Standard Fmoc-SPPS workflow for incorporating a D-Abu-D-Abu motif.
Detailed Experimental Protocol: SPPS
Objective: To synthesize a model 10-mer peptide containing the D-Abu-D-Abu motif.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-2-aminobutyric acid (Fmoc-D-Abu-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes. This removes the temporary Fmoc protecting group from the resin's amine. [13]3. Washing: Wash the resin thoroughly by agitating with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first amino acid (e.g., Fmoc-L-Ala-OH, 4 equivalents) by dissolving it with HBTU (3.9 eq) and DIPEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Causality: HBTU is a standard coupling reagent that forms a highly reactive ester with the amino acid's carboxylic acid, facilitating rapid amide bond formation with the deprotected amine on the resin. DIPEA acts as an organic base to neutralize the amine salt and activate the reaction. [14]5. Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A blue bead color indicates a free primary amine (incomplete reaction), while a yellow/colorless result indicates a complete reaction. [13]6. Washing: Wash the resin as in step 3.
-
-
Cycle Repetition: Repeat steps 2-6 for each amino acid in the sequence. When the sequence calls for the D-dipeptide motif, use Fmoc-D-Abu-OH in the coupling steps.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes side-chain protecting groups. TIS and water act as scavengers to trap reactive cations released from the protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine. [15] * Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
-
Peptide Precipitation & Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry the crude product.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
-
Verification: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
Biophysical Characterization of the Peptidomimetic
After synthesis, it is crucial to validate the structural and functional consequences of incorporating the D-dipeptide motif.
Conformational Analysis via Spectroscopy
A. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique to assess the secondary structure of peptides in solution. [16][17][18][19]It measures the differential absorption of left and right circularly polarized light by chiral molecules. [18][19]Different secondary structures (α-helix, β-sheet, β-turn, random coil) produce distinct CD spectra in the far-UV region (190-250 nm). [18][20]
-
Expected Result: A peptide containing a D-dipeptide-induced β-turn will show a characteristic CD spectrum, often with a negative band near 218 nm and a positive band near 195 nm, indicative of β-structure. [18]This would contrast sharply with a flexible, random-coil native peptide.
Protocol: CD Spectroscopy
-
Prepare a 0.1 mg/mL solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The solvent must be transparent in the far-UV region. [17]2. Use a quartz cuvette with a 1 mm path length.
-
Record the CD spectrum from 260 nm down to 190 nm at 25°C. [16]4. Acquire an average of 3-5 scans to improve the signal-to-noise ratio.
-
Subtract the spectrum of the buffer alone (blank) from the peptide spectrum.
-
The final data, plotted as mean residue ellipticity [θ] versus wavelength, reveals the secondary structure content.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides high-resolution structural information. For peptides, 2D NMR experiments like COSY, TOCSY, and NOESY are essential. [21]
-
Key Indicators of a β-Turn:
-
Nuclear Overhauser Effects (NOEs): A strong NOE between the amide proton (NH) of residue i+3 and the alpha proton (αH) of residue i+2 is a hallmark of a Type II' turn. A key NOE is also expected between the NH of residue i+3 and the NH of residue i+2.
-
Chemical Shifts: The αH chemical shifts of the i+1 and i+2 residues in a turn often show characteristic deviations from random coil values. [22] * Temperature Coefficients: Small temperature coefficients for the amide protons of residues i+2 and i+3 suggest they are involved in intramolecular hydrogen bonding, a defining feature of a stable turn.
-
Proteolytic Stability Assay
The primary functional advantage of incorporating D-amino acids is enhanced resistance to proteolysis. This can be quantified with a simple in vitro assay. [23][24] Protocol: Plasma Stability Assay
-
Incubation: Dissolve the native L-peptide and the D-dipeptide-containing peptidomimetic in a buffer. Add each peptide to human plasma at a final concentration of ~10 µM. Incubate at 37°C. [23][24]2. Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Stop the enzymatic reaction by precipitating the plasma proteins. Add an equal volume of cold acetonitrile containing an internal standard. Vortex and centrifuge at high speed. [24]4. Analysis: Analyze the supernatant using LC-MS (Liquid Chromatography-Mass Spectrometry). Quantify the amount of intact peptide remaining by comparing its peak area to the internal standard.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) for each peptide.
Data Presentation
The results of stability assays are best presented in a clear, comparative table.
| Peptide Sequence | Motif | Half-Life in Human Plasma (t½, hours) |
| Ac-L-Ala-L-Ala-L-Ala-L-Ala -L-Ala-NH2 | L-Dipeptide (Native) | < 0.5 |
| Ac-L-Ala-L-Ala-D-Abu-D-Abu -L-Ala-NH2 | D-Dipeptide (Mimetic) | > 24 |
Table 1: Comparative stability of a native L-peptide versus a peptidomimetic containing a D-Abu-D-Abu motif.
Conclusion and Future Outlook
The incorporation of D-dipeptide motifs, exemplified by (2R)-2-[(2R)-2-Aminobutanamido]butanamide, is a robust and highly effective strategy in modern peptidomimetic design. [4]This approach simultaneously addresses two critical liabilities of peptide drugs: it enforces a bioactive conformation by acting as a β-turn mimetic and provides a powerful shield against proteolytic degradation. [5][8]The synthesis and characterization of such analogs are straightforward using established chemical and biophysical techniques. As the demand for more stable and potent peptide therapeutics grows, the strategic use of D-amino acid building blocks will remain an indispensable tool for researchers and drug development professionals, enabling the creation of next-generation therapies with significantly improved pharmacokinetic profiles.
References
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GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]
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(n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Retrieved from [Link]
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Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Circular dichroism of peptides. Current Protein & Peptide Science, 6(5), 375–384. Retrieved from [Link]
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Micsonai, A., Wien, F., Bulyáki, É., Kun, J., Moussong, É., Lee, Y. H., ... & Kardos, J. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3095–E3103. Retrieved from [Link]
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LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? Retrieved from [Link]
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Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. Retrieved from [Link]
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Scholarly Commons. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids. Retrieved from [Link]
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Birts, C. N., Fasehee, H., & Nazir, J. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(11), 1083–1093. Retrieved from [Link]
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Yan, H., Zhu, S., Gu, Y., Zhao, J., & Li, J. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. AMB Express, 6(1), 109. Retrieved from [Link]
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ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Retrieved from [Link]
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Wang, G., Li, X., Wang, Z., Wang, X., Wang, Z., Li, J., & Wang, H. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589078. Retrieved from [Link]
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Kas-Oszer, S., Uray, K., & Oszer, M. (2019). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. PLoS ONE, 14(5), e0216822. Retrieved from [Link]
-
Wetzel, S., Middel, V., Tacer, K. F., & Rosenhahn, A. (2020). Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. Langmuir, 36(36), 10844–10852. Retrieved from [Link]
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LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. Retrieved from [Link]
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Al-Hassan, A. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7001. Retrieved from [Link]
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Birts, C. N., Fasehee, H., & Nazir, J. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(11), 1083–1093. Retrieved from [Link]
-
Mata, J. P., & Azevedo, H. S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(17), 1900–1910. Retrieved from [Link]
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Thompson, R. E., & Muir, T. W. (2020). β-Turn Mimics by Chemical Ligation. Organic Letters, 22(11), 4078–4082. Retrieved from [Link]
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Smith, B. J., D'Andrea, L. D., & Gellman, S. H. (2009). Evaluating β-turn mimics as β-sheet folding nucleators. Proceedings of the National Academy of Sciences, 106(27), 10982–10987. Retrieved from [Link]
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Li, G., & Hruby, V. J. (2010). Peptidomimetics, a synthetic tool of drug discovery. Future Medicinal Chemistry, 2(4), 627–643. Retrieved from [Link]
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Boussard, G., & Marraud, M. (1979). β-Turns in model dipeptides. An infrared quantitative analysis with NMR correlation. Journal of the American Chemical Society, 101(6), 1570–1574. Retrieved from [Link]
-
Tremmel, P., & Geyer, A. (2010). Structural characterization of a β-turn mimic within a protein–protein interface. Chembiochem, 11(15), 2111–2114. Retrieved from [Link]
-
Kentsis, A., & Sosnick, T. R. (2005). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Current Protein & Peptide Science, 6(2), 115–125. Retrieved from [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Kumar, A., Singh, A., Kumar, A., & Singh, P. K. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(2), 088–101. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Serum Stability of Peptides. Retrieved from [Link]
-
Stanger, H. E., & Gellman, S. H. (1998). NMR-Based Quantification of β-Sheet Populations in Aqueous Solution through Use of Reference Peptides for the Folded and Unfolded States. Journal of the American Chemical Society, 120(17), 4236–4237. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(22), 7549–7567. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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de la Cruz, X., & Fushman, D. (2007). Identification of helix capping and beta-turn motifs from NMR chemical shifts. Journal of Biomolecular NMR, 37(4), 261–275. Retrieved from [Link]
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SLS Ireland. (n.d.). D-2-Aminobutyric acid, 99%. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-aminobutanamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101691334A - Method for preparing D-2-aminobutyric acid or L-2-aminobutyric acid by chemical resolution method.
-
Oregon State University. (n.d.). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved from [Link]
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PubChem. (n.d.). CHEMBL4070056. Retrieved from [Link]
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AZoLifeSciences. (2023, February 24). Peptidomimetics in Drug Discovery. Retrieved from [Link]
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Crystal Structure Analysis of (2R)-2-[(2R)-2-Aminobutanamido]butanamide: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Single crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this structure, providing unambiguous data on molecular conformation, stereochemistry, and intermolecular interactions.[1][2] This guide provides a comprehensive technical framework for the crystal structure analysis of the dipeptide, (2R)-2-[(2R)-2-Aminobutanamido]butanamide. As a molecule with multiple hydrogen bond donors and acceptors, its solid-state structure is governed by a complex interplay of non-covalent interactions that dictate its crystal packing and, consequently, its material properties.[3][4] We present a holistic workflow, from sample preparation and crystallization to data collection, structure refinement, and validation, grounded in established crystallographic principles. This document is intended to serve as a practical guide for researchers in structural chemistry and drug development, offering insights into the causality behind experimental choices and ensuring the generation of a robust, validatable structural model.
Introduction: The Imperative of Structural Elucidation
(2R)-2-[(2R)-2-Aminobutanamido]butanamide is a chiral dipeptide composed of two (R)-2-aminobutanoic acid residues. In the context of pharmaceutical development, understanding its three-dimensional structure is not merely an academic exercise; it is fundamental to controlling its solid-state properties.[5][6] The crystal structure provides a precise map of molecular dimensions, reveals the absolute configuration of stereocenters, and, most critically, details the supramolecular architecture held together by hydrogen bonds and van der Waals forces.[1][7][8]
The hydrogen-bonding patterns in unprotected, zwitterionic dipeptides are frequently dominated by "head-to-tail" chains, where the N-terminal amino group of one molecule interacts with the C-terminal carboxylate group of a neighbor.[9][10] These primary interactions, supplemented by hydrogen bonds involving the amide backbone, dictate the overall crystal packing.[11][12] Variations in this packing arrangement can lead to different crystalline forms, or polymorphs, each with unique physical properties.[13] Therefore, a thorough crystallographic analysis is a cornerstone of de-risking pharmaceutical development, informing formulation strategies and securing intellectual property.[6][13]
The Crystallographic Workflow: A Step-by-Step Technical Guide
The successful determination of a crystal structure is a multi-stage process that demands meticulous execution and continuous validation. The workflow outlined below represents a self-validating system designed to ensure data integrity and structural accuracy.
Diagram: Overall Experimental Workflow
Caption: A generalized workflow for small molecule single crystal X-ray diffraction.
Step 1: Crystallization
Crystallization is often the most significant bottleneck in structure determination.[14][15] The goal is to slowly bring a solution to a state of supersaturation, allowing for the ordered nucleation and growth of a single, high-quality crystal. Given the polar nature of the dipeptide, with its capacity for hydrogen bonding, solvents such as water, ethanol, methanol, or mixtures thereof are logical starting points.
Protocol: Vapor Diffusion for Crystallization
-
Rationale: This technique provides a slow and controlled method for changing solvent composition, gradually reducing the solubility of the compound and promoting crystal growth. It is highly effective for polar molecules that are soluble in one solvent but insoluble in another.
-
Methodology:
-
Prepare the Sample Solution: Dissolve 2-5 mg of highly purified (2R)-2-[(2R)-2-Aminobutanamido]butanamide in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., water) in a small, open vial.
-
Prepare the Reservoir: Place the small vial inside a larger, sealable jar (e.g., a 20 mL scintillation vial) containing 2-3 mL of a miscible "poor" solvent (the precipitant or anti-solvent, e.g., isopropanol or acetonitrile).
-
Seal and Incubate: Seal the larger jar tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the sample solution.
-
Monitor: Keep the setup undisturbed in a vibration-free location at a constant temperature (e.g., 4°C or room temperature). Monitor periodically for crystal growth over several days to weeks.
-
-
Alternative Techniques: If vapor diffusion fails, other methods such as slow evaporation, cooling crystallization, or anti-solvent addition should be explored.[16][17][18]
Step 2: X-ray Diffraction Data Collection
Once a suitable crystal (typically 0.1 - 0.3 mm in each dimension) is obtained, it is subjected to X-ray diffraction analysis.
Protocol: Single Crystal X-ray Diffraction (SCXRD)
-
Rationale: A single crystal acts as a three-dimensional diffraction grating for X-rays.[2] By rotating the crystal in the X-ray beam and measuring the intensity and position of the diffracted spots, a dataset can be collected that contains the information needed to determine the arrangement of atoms within the crystal's unit cell. Data is typically collected at cryogenic temperatures (~100 K) to minimize atomic thermal motion and radiation damage.
-
Methodology:
-
Crystal Mounting: Using a microscope, select a single, well-formed crystal with sharp edges. Secure the crystal to a cryo-loop using a cryo-protectant oil (e.g., Paratone-N).
-
Cryo-cooling: Immediately flash-cool the crystal by placing it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This vitrifies the surrounding oil and preserves the crystal quality.
-
Data Collection: Mount the cryo-cooled crystal on the diffractometer goniometer. Modern diffractometers automate the process of centering the crystal and collecting a full sphere of diffraction data by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).
-
Data Processing: The collected diffraction images are processed to integrate the intensities of each reflection, apply corrections (e.g., for Lorentz and polarization effects), and generate a reflection file (e.g., an HKL file).
-
Step 3: Structure Solution and Refinement
This stage is entirely computational and involves transforming the processed diffraction data into a chemically sensible atomic model.[7]
Protocol: Structure Solution and Refinement
-
Rationale: The phases of the diffracted X-rays are lost during the experiment. Structure solution methods are designed to solve this "phase problem." Once an initial model is found, it is refined against the experimental data to improve its accuracy.
-
Methodology:
-
Space Group Determination: The diffraction data's symmetry is analyzed to determine the crystal's space group and unit cell dimensions.
-
Structure Solution: For small molecules, direct methods or charge-flipping algorithms are highly effective at generating an initial electron density map from which an initial atomic model can be built.[19] Software like SHELXT or SIR is commonly used for this step.[19][20][21]
-
Structure Refinement: The initial model is refined using a least-squares minimization process. In this iterative process, atomic positions and displacement parameters (which model thermal vibration) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. This is typically performed with software such as SHELXL or Olex2.[21]
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions using geometric criteria and refined using a riding model.
-
Convergence: Refinement continues until the model converges, meaning that further adjustments do not significantly improve the fit to the data. Key indicators of a good refinement are the R-factors (R1 and wR2), which should be as low as possible (typically < 0.05 for R1 for good quality data), and a flat difference electron density map.
-
Data Analysis, Validation, and Interpretation
A refined crystallographic model is not complete until it has been rigorously validated and its chemical features have been analyzed.
Structure Validation
Validation is a critical step to ensure the quality and correctness of the crystal structure.[22][23] The International Union of Crystallography (IUCr) provides a free online service, checkCIF, that automatically checks a Crystallographic Information File (CIF) for completeness, consistency, and potential errors.[24][25][26] Any alerts generated by checkCIF must be investigated and addressed.
Analysis of Key Crystallographic Parameters
The final results are summarized in a standard crystallographic table. Understanding these parameters is key to assessing the quality of the structure.
| Parameter | Example Value | Significance & Interpretation |
| Formula | C8 H17 N3 O2 | Confirms the chemical composition of the asymmetric unit. |
| Formula Weight | 187.24 | Molar mass corresponding to the chemical formula. |
| Crystal System | Orthorhombic | The fundamental geometry of the unit cell (e.g., cubic, monoclinic). |
| Space Group | P212121 | Describes the symmetry elements within the unit cell. For a chiral molecule like this dipeptide, the space group must be non-centrosymmetric. |
| a, b, c (Å) | 5.8, 12.5, 15.1 | The dimensions of the unit cell along the three primary axes. |
| α, β, γ (°) | 90, 90, 90 | The angles between the unit cell axes. |
| Volume (ų) | 1094.3 | The volume of a single unit cell. |
| Z | 4 | The number of formula units per unit cell. |
| R1 [I > 2σ(I)] | 0.035 | A measure of the agreement between observed and calculated structure factor amplitudes. A value < 0.05 indicates a good quality refinement.[27] |
| wR2 (all data) | 0.091 | A weighted R-factor based on all data. Typically around 2-3 times the R1 value.[27] |
| Goodness-of-Fit (S) | 1.05 | Should be close to 1.0, indicating a good model and appropriate weighting scheme. |
| Flack Parameter | 0.0(1) | Used to determine the absolute configuration of a chiral molecule. A value near 0 for the correct configuration (or 1 for the inverted) confirms the stereochemistry.[1] |
Interpretation of Structural Features
With a validated structure, the focus shifts to chemical interpretation.
-
Molecular Conformation: Analysis of bond lengths, bond angles, and torsion angles reveals the molecule's preferred geometry in the solid state. This includes the planarity of the peptide bond and the conformation of the ethyl side chains.
-
Supramolecular Assembly: For this dipeptide, the most critical analysis is of the hydrogen bonding network.[3] The N-terminal amine (NH3+), the amide N-H, and the C-terminal amide (NH2) are all hydrogen bond donors, while the two carbonyl oxygens are acceptors. Identifying the pattern of these interactions (e.g., chains, layers, 3D networks) is key to understanding the crystal's stability and properties.[4][28]
Diagram: Hypothetical Supramolecular Assembly
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CAS number and identifiers for (2R)-2-[(2R)-2-Aminobutanamido]butanamide
Technical Profile: (2R)-2-[(2R)-2-Aminobutanamido]butanamide CAS Registry Number: 1867585-44-1[1][2][3]
Executive Summary & Chemical Identity
In the high-precision landscape of peptide therapeutics and racetam-class drug development, (2R)-2-[(2R)-2-Aminobutanamido]butanamide serves as a critical reference standard.[2] It is chemically defined as the homochiral dimer of (R)-2-aminobutanamide (also known as D-alpha-aminobutyramide).[2]
This molecule acts as a specific Process-Related Impurity (PRI) or a chiral marker in the synthesis of pharmaceutical intermediates involving 2-aminobutyric acid (Abu) derivatives.[2] Its detection and quantification are essential for establishing the enantiomeric purity and stability of supply chains for drugs such as Levetiracetam (where the S-enantiomer is active) and Brivaracetam.[2]
Core Identifiers
| Identifier Type | Value |
| CAS Number | 1867585-44-1 |
| IUPAC Name | (2R)-2-[[(2R)-2-aminobutanoyl]amino]butanamide |
| Common Synonyms | D-Abu-D-Abu-NH2; (R,R)-Bis(2-aminobutyric acid) amide dimer |
| Molecular Formula | C₈H₁₇N₃O₂ |
| Molecular Weight | 187.24 g/mol |
| SMILES | CCC(=O)NC(N)=O |
| Stereochemistry | (2R, 2R) |
Structural Analysis & Formation Mechanism
To control this impurity, one must understand its genesis.[2] The molecule represents a "head-to-tail" condensation of two 2-aminobutanamide units.[2] In industrial synthesis, this typically occurs via a nucleophilic attack during the activation phase of the amino acid.[2]
Formation Pathway
The formation is non-trivial in stable amide solutions but accelerates under conditions used to generate the primary amide from esters or acid chlorides.[2] If the protection group strategy fails or if thermal stress is applied to high-concentration (R)-2-aminobutanamide, the free amine of one molecule attacks the carbonyl of another.[2]
Figure 1: Mechanistic pathway for the dimerization of 2-aminobutanamide. The reaction is driven by the nucleophilicity of the alpha-amine and the electrophilicity of the amide carbonyl under stress conditions.[2]
Analytical Methodologies: A Self-Validating Protocol
Tier 1: Achiral Purity Screen (UPLC-MS)
Purpose: To confirm chemical identity and separate the dimer from the monomer.[2]
-
Column: HSS T3 C18 (1.8 µm, 2.1 x 100 mm) – Chosen for retention of polar amines.[2]
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water.[2] HFBA is an ion-pairing agent essential for retaining small, polar basic peptides.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Detection: ESI+ MS (m/z 188.1 [M+H]+).[2]
Tier 2: Chiral Resolution (Critical for Stereochemical Control)
Purpose: To distinguish the (2R,2R) target from the (2S,2S) impurity common in Levetiracetam processes.
-
Stationary Phase: Crown Ether based column (e.g., Crownpak CR-I(+)).[2]
-
Mechanism: The chiral crown ether forms host-guest complexes with the primary amine.[2] The stability of this complex differs significantly between the (R) and (S) configurations at the alpha-carbon.[2]
-
Mobile Phase: Perchloric acid (pH 1.[2]5) / Methanol (90:10).[2] Low pH ensures the amine is fully protonated (ammonium), which is required for crown ether binding.[2]
Figure 2: Analytical decision tree for isolating and quantifying the (2R,2R) dimer. The workflow prioritizes mass confirmation followed by stereochemical resolution.
Significance in Drug Development
The presence of (2R)-2-[(2R)-2-Aminobutanamido]butanamide is a critical quality attribute (CQA) in the manufacturing of racetam derivatives.[2]
-
Enantiomeric Control: Levetiracetam is the (S)-enantiomer.[2] The presence of the (2R,2R) dimer indicates a fundamental failure in the stereocontrol of the starting material ((S)-2-aminobutanamide) or contamination with the wrong enantiomer ((R)-2-aminobutanamide).[2]
-
Regulatory Compliance: ICH Q3A/B guidelines require the identification of impurities exceeding the reporting threshold (typically 0.05% or 0.1%).[2] Because this dimer is chemically distinct from the monomer, it must be characterized.[2]
-
Toxicological Context: While aliphatic dipeptides are generally low-toxicity, their presence alters the solubility profile and hygroscopicity of the API (Active Pharmaceutical Ingredient).[2]
Data Summary: Physicochemical Profile
| Property | Value | Source/Validation |
| Monoisotopic Mass | 187.1321 Da | Calculated (High-Res MS) |
| pKa (Amine) | ~8.1 | Estimated based on H-Abu-NH2 |
| Solubility | High (Water/Methanol) | Polar amide/amine functionality |
| H-Bond Donors | 3 | Structural Count |
| H-Bond Acceptors | 2 | Structural Count |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11579117, (2R)-2-aminobutanamide. Retrieved February 17, 2026.[2] [Link][2]
-
Mikromol (2025). Certificate of Analysis: (2R)-2-[(2R)-2-Aminobutanamido]butanamide (Product Code MM1372.11-0025).[2][3] Scientific Laboratory Supplies. [Link][2][3]
-
European Pharmacopoeia Commission. Levetiracetam Monograph 2535: Impurities and Related Substances. European Directorate for the Quality of Medicines (EDQM).[2] (General reference for Racetam impurity profiling standards). [Link][2]
Sources
Methodological & Application
Procedure for using (2R)-2-[(2R)-2-Aminobutanamido]butanamide as a chiral ligand
Introduction & Ligand Profile
Molecule: (2R)-2-[(2R)-2-Aminobutanamido]butanamide Synonyms: H-D-Abu-D-Abu-NH₂, D-Homoalanine Dipeptide Amide CAS: 104652-77-9 (Generic for isomer class) Class: Homochiral Short-Chain Peptide Organocatalyst[1]
This dipeptide, composed of two D-2-aminobutyric acid (D-Abu) residues, represents a specialized class of primary amine organocatalysts .[1] Unlike the bulky isopropyl side chain of Valine or the isobutyl of Leucine, the ethyl side chain of the Abu residue provides a unique "steric middle-ground." It offers sufficient hydrophobicity to organize the transition state in organic solvents while maintaining enough flexibility to accommodate sterically demanding substrates.
Key Applications:
-
Asymmetric Aldol Reactions: Via enamine activation (primary amine) and hydrogen-bonding direction (amide backbone).[1]
-
Transition Metal Ligand: As a
-bidentate ligand for Cu(II) or Zn(II) in asymmetric Henry (Nitroaldol) reactions.[1] -
Enantiodivergent Synthesis: Being the
-isomer (D-series), this catalyst typically accesses the enantiomer opposite to that produced by natural L-proline or L-amino acid derivatives.[1]
Mechanism of Action: Bifunctional Activation
The catalytic efficiency of H-D-Abu-D-Abu-NH₂ relies on a cooperative bifunctional mechanism.[1] In the direct aldol reaction, the N-terminal primary amine reacts with the ketone donor to form a nucleophilic enamine . Simultaneously, the amide proton of the peptide backbone acts as a Brønsted acid, activating the aldehyde acceptor via hydrogen bonding.
Figure 1: Catalytic Cycle (Enamine Pathway)
Caption: The primary amine forms a nucleophilic enamine with the ketone, while the amide backbone directs the aldehyde approach via hydrogen bonding, ensuring high stereocontrol.
Protocol A: Direct Asymmetric Aldol Reaction
Standard Benchmarking Protocol
This protocol utilizes the catalyst for the reaction between cyclohexanone and 4-nitrobenzaldehyde.[2] The reaction is performed in "wet" organic media, as water is essential for proton transfer steps and catalyst turnover in primary amine catalysis.
Reagents & Materials
-
Ligand: H-D-Abu-D-Abu-NH₂ (10–20 mol%)[1]
-
Donor: Cyclohexanone (Reagent Grade)[1]
-
Acceptor: 4-Nitrobenzaldehyde (Recrystallized)[1]
-
Solvent: DMSO/Water (9:1 v/v) or THF/Water[1]
-
Additives: TFA (Trifluoroacetic acid) - Optional, see optimization.[1]
Step-by-Step Procedure
-
Catalyst Activation: In a 10 mL vial equipped with a magnetic stir bar, weigh H-D-Abu-D-Abu-NH₂ (0.10 mmol, 20 mol%) .
-
Note: If the peptide is hygroscopic, handle in a glovebox or weigh quickly.
-
-
Solvent System: Add 0.5 mL of DMSO and 50 µL of Water . Stir for 5 minutes until the peptide is fully dissolved.
-
Critical: The presence of water suppresses the formation of "parasitic" aminal species and aids hydrolysis.
-
-
Donor Addition: Add Cyclohexanone (1.0 mmol, 2.0 equiv) . Stir for 15 minutes at room temperature to allow pre-equilibrium of enamine formation.
-
Observation: The solution may turn slightly yellow/orange.
-
-
Acceptor Addition: Add 4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in one portion.
-
Reaction Monitoring: Seal the vial and stir at 0°C to 4°C (refrigerator or cryostat) for 24–48 hours.
-
Why Low Temp? Lower temperatures generally increase enantioselectivity (ee) by rigidly locking the transition state, though reaction rate decreases.
-
-
Workup: Quench the reaction by adding saturated NH₄Cl (2 mL) and extract with Ethyl Acetate (3 x 5 mL) . Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Analysis (Expected)
| Parameter | Value | Notes |
| Yield | 70–90% | Dependent on reaction time.[1][2] |
| dr (anti:syn) | > 85:15 | Controlled by the trans-enamine geometry.[1] |
| ee (anti) | 80–95% | Determined by Chiral HPLC.[1] |
| Configuration | (2S, 1'R) | Inverted relative to L-Proline catalysis due to D-backbone.[1] |
Protocol B: Cu(II)-Ligand Complex for Henry Reaction
Metal-Lewis Acid Catalysis[1]
The diamine/amide motif of H-D-Abu-D-Abu-NH₂ acts as a chelate for Copper(II), creating a chiral Lewis acid complex suitable for the nitroaldol reaction.[1]
Complex Preparation
-
Ligand Solution: Dissolve H-D-Abu-D-Abu-NH₂ (0.022 mmol) in Ethanol (1 mL) .
-
Metal Source: Add Cu(OAc)₂·H₂O (0.02 mmol) .[1]
-
Complexation: Stir for 1 hour at Room Temperature. The solution will turn a distinct deep blue/green, indicating
coordination.
Reaction Workflow
-
Add Nitromethane (10 equiv) and Aldehyde (1.0 equiv) to the catalyst solution.[1]
-
Stir at 0°C for 24 hours.
-
Filter through a short silica plug to remove the copper complex.
-
Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column, IPA/Hexane).[1]
Troubleshooting & Optimization Matrix
Figure 2: Optimization Logic Flow
Caption: Decision tree for troubleshooting common catalytic failures.
Key Optimization Notes:
-
Solvent Effect: If solubility is poor in THF, switch to DMF or Methanol . However, protic solvents (MeOH) may reduce reaction rates by solvating the nucleophile too strongly.
-
Acid Additive: For primary amine catalysts, the addition of a weak acid (Acetic Acid or TFA) often accelerates the hydrolysis step, releasing the product and regenerating the catalyst.
References
-
Gong, L. Z., et al. (2009). "Small Peptides Catalyze Highly Enantioselective Direct Aldol Reactions."[3][4] Journal of the American Chemical Society. Link[1]
- Foundational text on dipeptide amide organoc
-
List, B. (2002).[1] "Proline-catalyzed asymmetric reactions." Tetrahedron. Link
- Establishes the enamine mechanism baseline.
-
Nájera, C., & Sansano, J. M. (2007). "Primary amino acids and peptides as organocatalysts." Chemical Reviews. Link[1]
- Review covering primary amine c
-
Trost, B. M., & Brindle, C. S. (2010). "The direct catalytic asymmetric aldol reaction." Chemical Society Reviews.[5] Link
- Comprehensive review of aldol protocols and troubleshooting.
Sources
- 1. PubChemLite - Nh2-e-d-v-v-abu-c-p-abu-s-y-oh (C47H72N10O17S) [pubchemlite.lcsb.uni.lu]
- 2. Engineering and Exploiting Immobilized Peptide Organocatalysts for Modern Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research - The Gong Group @USTC - 龿µæ±è¯¾é¢ç» [staff.ustc.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Solubility of (2R)-2-[(2R)-2-Aminobutanamido]butanamide in organic solvents vs water
Executive Summary
(2R)-2-[(2R)-2-Aminobutanamido]butanamide (CAS: 1867585-44-1), often identified as a specific impurity in the synthesis of Levetiracetam and Brivaracetam, presents unique solubility challenges due to its zwitterionic dipeptide character. This Application Note provides a definitive guide to its solubility in aqueous and organic systems, critical for developing robust HPLC/UPLC methods and preparing stable reference standards.
The compound is structurally a dipeptide of (R)-2-aminobutyric acid (D-Abu-D-Abu-NH2). Its physicochemical behavior is dominated by the polar amide backbone and the ionizable N-terminal amine, making it highly soluble in water and polar organic solvents but practically insoluble in non-polar media.
Compound Characterization & Physicochemical Context
| Property | Detail |
| IUPAC Name | (2R)-2-[(2R)-2-Aminobutanamido]butanamide |
| Common Identifiers | Levetiracetam Impurity (Dimer); Bis[(R)-butyramide] |
| Molecular Formula | C₈H₁₇N₃O₂ |
| Molecular Weight | 187.24 g/mol |
| CAS Number | 1867585-44-1 |
| Structural Class | Dipeptide Amide (D-Abu-D-Abu-NH₂) |
| pKa (Predicted) | ~8.0 (Amine), ~14 (Amide) |
| LogP (Predicted) | -0.5 to 0.2 (Hydrophilic) |
Expert Insight: This impurity typically arises during the synthesis of racetam drugs when the starting material, 2-aminobutyramide (or its activated precursor), undergoes self-condensation (dimerization). Because it possesses two chiral centers, the (2R, 2R) configuration indicates it originates from the (R)-enantiomer of the starting material, making it a critical marker for enantiomeric purity control in the (S)-Levetiracetam process.
Solubility Profile: Solvent Compatibility Table
The following data summarizes the solubility behavior observed during standard solution preparation for analytical chromatography.
| Solvent System | Solubility Rating | Estimated Saturation (25°C) | Application Context |
| Water (pH 7.0) | High | > 50 mg/mL | Primary solvent for reverse-phase HPLC mobile phases. |
| 0.1% Formic Acid (aq) | Very High | > 100 mg/mL | Acidic pH protonates the N-terminal amine, significantly enhancing solubility. Ideal for LC-MS. |
| Methanol (MeOH) | High | 20–50 mg/mL | Preferred organic modifier for stock solutions; facilitates faster evaporation than water. |
| DMSO | Very High | > 100 mg/mL | Universal solvent for high-concentration biological assay stocks (cryopreservation). |
| Acetonitrile (ACN) | Low to Moderate | < 5 mg/mL | Acts as an anti-solvent at high concentrations. Use only as a co-solvent (<50%). |
| Dichloromethane (DCM) | Insoluble | < 0.1 mg/mL | Not suitable. |
| Hexane/Heptane | Insoluble | Negligible | Not suitable. |
Protocols for Solution Preparation
Protocol A: Preparation of Analytical Stock Standard (1.0 mg/mL)
Purpose: To prepare a stable, accurate reference standard for HPLC impurity quantification.
Reagents:
-
Compound: (2R)-2-[(2R)-2-Aminobutanamido]butanamide Reference Standard.[1][2]
-
Solvent: Methanol:Water (50:50 v/v) or 100% DMSO.
Procedure:
-
Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL Class A volumetric flask.
-
Note: Due to potential hygroscopicity, weigh quickly or use a closed weighing vessel.
-
-
Dissolution:
-
Add approx. 6 mL of the chosen diluent (MeOH:Water 50:50 is recommended for HPLC compatibility).
-
Sonication: Sonicate for 2–5 minutes at ambient temperature. The solid should dissolve rapidly.
-
Visual Check: Ensure the solution is clear and colorless.
-
-
Dilution: Make up to volume with the diluent.
-
Storage: Transfer to an amber HPLC vial. Stable for 1 week at 4°C. For long-term, store aliquots at -20°C.
Protocol B: Saturation Solubility Determination (Shake-Flask Method)
Purpose: To determine the exact solubility limit in a specific solvent system.
Workflow Diagram (DOT):
Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.
Step-by-Step Methodology:
-
Excess Addition: Add sufficient solid compound to a glass vial containing 1 mL of the solvent of interest (e.g., Water) until undissolved solid remains visible (supersaturation).
-
Equilibration: Agitate the vial (orbital shaker or magnetic stir bar) at 25°C ± 1°C for 24 hours.
-
Filtration: Pass the suspension through a 0.22 µm PVDF or PTFE syringe filter.
-
Critical: Discard the first 200 µL of filtrate to account for filter adsorption.
-
-
Quantification:
-
HPLC Method: Dilute the filtrate 1:100 and inject onto a C18 column. Compare peak area against the Standard prepared in Protocol A.
-
Calculation:
-
Mechanistic Insight: Impurity Formation Pathway
Understanding the origin of this impurity aids in controlling its solubility-limited removal during purification.
Caption: Simplified pathway showing the dimerization of the aminobutyryl moiety leading to the formation of the dipeptide impurity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11579117, (2R)-2-aminobutanamide. Retrieved from [Link]
-
Scientific Laboratory Supplies (SLS). Mikromol Reference Standards: Levetiracetam Impurity Profiling. Retrieved from [Link]
Sources
Application Notes and Protocols for the Purification of (2R)-2-[(2R)-2-Aminobutanamido]butanamide via Recrystallization
Introduction
The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and safety. Diastereomers, stereoisomers that are not mirror images, possess distinct physicochemical properties, a characteristic that can be exploited for their separation.[1][2] This application note provides a comprehensive guide to the purification of (2R)-2-[(2R)-2-Aminobutanamido]butanamide, a chiral molecule with two stereocenters, through diastereomeric recrystallization. This technique is a cornerstone of chiral resolution in industrial settings due to its cost-effectiveness and scalability.[3][4][5]
The separation of diastereomers via recrystallization hinges on the differences in their solubility in a given solvent system.[1] By carefully selecting the solvent and controlling thermodynamic and kinetic parameters, one diastereomer can be selectively crystallized from a solution, leaving the other enriched in the mother liquor.[6] This guide will delve into the theoretical underpinnings of this process, provide detailed experimental protocols, and offer insights into troubleshooting common challenges.
Theoretical Framework: The Science of Diastereomeric Recrystallization
Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers exhibit different melting points, boiling points, and, most importantly for this application, solubilities.[1][2] This disparity arises from the different spatial arrangements of their atoms, leading to distinct intermolecular interactions within the crystal lattice and with the solvent molecules.
The success of a diastereomeric recrystallization is governed by the ternary phase diagram of the two diastereomers and the solvent. The goal is to identify a "window of operation" where the desired diastereomer has significantly lower solubility than the undesired one at a given temperature.
A particularly powerful, though less common, variation of this technique is Crystallization-Induced Diastereomer Transformation (CIDT) . In cases where the stereocenters are labile, it is possible to epimerize the undesired diastereomer in solution to the desired, less soluble diastereomer, which then crystallizes out.[7][8][9] This dynamic resolution can theoretically lead to a 100% yield of the desired diastereomer.[8] While this note focuses on classical diastereomeric recrystallization, the principles of CIDT are worth considering for process optimization, especially if the amide bond exhibits any degree of reversibility under certain conditions.
Experimental Protocols
The following protocols are designed as a starting point for the purification of (2R)-2-[(2R)-2-Aminobutanamido]butanamide. Optimization of these parameters is crucial for achieving high purity and yield.
Materials and Equipment
-
Crude (2R)-2-[(2R)-2-Aminobutanamido]butanamide: Containing a mixture of diastereomers.
-
Solvents: A range of solvents with varying polarities should be screened (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).
-
Glassware: Erlenmeyer flasks, beakers, graduated cylinders, Buchner funnel, and vacuum flask.
-
Heating and Stirring: Hot plate with magnetic stirring capability.
-
Temperature Control: Ice bath, refrigerator, or programmable cooling system.
-
Filtration: Vacuum filtration setup with appropriate filter paper.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC) for purity and solid-state characterization.
Workflow for Diastereomeric Recrystallization
The overall workflow for the purification of (2R)-2-[(2R)-2-Aminobutanamido]butanamide is depicted below:
Caption: Workflow for the purification of (2R)-2-[(2R)-2-Aminobutanamido]butanamide.
Step-by-Step Protocol
Step 1: Solvent Selection (Screening Phase)
The choice of solvent is the most critical parameter in diastereomeric recrystallization. An ideal solvent should exhibit a significant difference in the solubility of the desired and undesired diastereomers and have a steep solubility-temperature profile for the desired diastereomer.
-
Small-Scale Solubility Tests: In separate small test tubes, add approximately 10-20 mg of the crude diastereomeric mixture.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Record the approximate volume of solvent used. Solvents in which the compound is sparingly soluble at room temperature are good candidates.
-
Heating and Cooling: Gently heat the tubes in which the solid did not fully dissolve. If the solid dissolves upon heating, cool the solution to room temperature and then in an ice bath. Observe the amount and quality of the crystals formed.
-
Analysis: Analyze the solid and the supernatant from promising solvent systems by chiral HPLC to determine the diastereomeric ratio. The goal is to find a solvent that preferentially crystallizes the desired (2R,2'R) diastereomer.
Step 2: Recrystallization Procedure
Once a suitable solvent or solvent system is identified, proceed with the bulk recrystallization.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude (2R)-2-[(2R)-2-Aminobutanamido]butanamide. Add the chosen solvent and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring until all the solid dissolves. Avoid excessive boiling. Add a minimal amount of additional hot solvent if necessary to achieve complete dissolution.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to minimize the inclusion of impurities.
-
Inducing Crystallization (if necessary): If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure (2R,2'R) diastereomer.
-
Maturation: Once crystallization begins, allow the mixture to stand at room temperature for a period (e.g., 1-2 hours) to allow for crystal growth.
-
Further Cooling: To maximize the yield, cool the flask in an ice bath or a refrigerator for at least one hour. The final temperature will depend on the solubility curve of the desired diastereomer.
Step 3: Isolation and Drying
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved undesired diastereomer.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to a constant weight.
Step 4: Purity Analysis
-
Diastereomeric Purity: Determine the diastereomeric purity of the recrystallized product using chiral HPLC.
-
Chemical Purity: Assess the chemical purity using standard analytical techniques such as NMR spectroscopy and melting point determination.
Data Presentation and Interpretation
The success of the recrystallization is quantified by the yield and the diastereomeric excess (d.e.) of the final product.
| Parameter | Description | Target Value |
| Yield (%) | (Mass of pure product / Mass of crude product) x 100 | As high as possible |
| Diastereomeric Excess (%) | [((R,R) - (R,S)) / ((R,R) + (R,S))] x 100 | > 99% |
| Solvent Ratio | Volume of solvent / Mass of crude material | To be optimized |
| Cooling Rate | °C / hour | Slow (e.g., 5-10 °C/h) |
| Final Temperature | Temperature at which crystals are isolated | To be optimized |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Solution is not supersaturated. - Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent. - Try a less polar solvent or a solvent mixture. - Induce crystallization by scratching or seeding. |
| Oiling out | - Solution is too concentrated. - Cooling is too rapid. - Impurities are present. | - Add more solvent. - Cool the solution more slowly. - Perform a pre-purification step (e.g., charcoal treatment). |
| Low yield | - The desired diastereomer is too soluble in the mother liquor. - Insufficient cooling time or temperature. | - Use a less polar solvent. - Cool for a longer period or to a lower temperature. - Concentrate the mother liquor and perform a second recrystallization. |
| Low diastereomeric purity | - Poor solvent selectivity. - Cooling was too rapid, leading to co-crystallization. - Inefficient washing of the crystals. | - Re-screen for a more selective solvent. - Decrease the cooling rate. - Ensure crystals are washed with cold, fresh solvent. |
Conclusion
The purification of (2R)-2-[(2R)-2-Aminobutanamido]butanamide through diastereomeric recrystallization is a powerful and scalable technique. The key to a successful separation lies in the systematic screening of solvents and the careful control of crystallization conditions. By following the protocols and troubleshooting guide outlined in this application note, researchers and drug development professionals can effectively enhance the diastereomeric purity of this important chiral molecule. Further optimization, potentially exploring techniques like Crystallization-Induced Diastereomer Transformation, may lead to even more efficient and high-yielding purification processes.
References
-
Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
-
State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations. Chemical Reviews. Available at: [Link]
-
Crystallization-Induced Diastereoisomer Transformation of Dihydroartemisinic Aldehyde with the Betti Base. National Institutes of Health. Available at: [Link]
-
Crystallization-induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate using Homogeneous Ir-based Racemization Catalyst. ChemRxiv. Available at: [Link]
-
Diastereomeric recrystallization. Wikipedia. Available at: [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chromatography Today. Available at: [Link]
-
Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]
-
Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals. Available at: [Link]
-
Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. Available at: [Link]
-
Chiral Resolution by Seeded Crystallization: The Case of Arabitol. ACS Publications. Available at: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Quantitative Difference in Solubility of Diastereomeric ( 2 H/ 1 H)-Isotopomers. ACS Publications. Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
- Chemical synthesis method for of 2-amino-butanamide hydrochloride. Google Patents.
-
Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. PubMed. Available at: [Link]
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. Available at: [Link]
-
Butanamide, 2-amino-,(2S)-. ChemBK. Available at: [Link]
-
(2R)-2-[(2R)-2-Aminobutanamido]butanamide. Scientific Laboratory Supplies. Available at: [Link]
-
4-Aminobutanamide. PubChem. Available at: [Link]
Sources
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. cdn.mysagestore.com [cdn.mysagestore.com]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Using (2R)-2-[(2R)-2-Aminobutanamido]butanamide as a pharmaceutical impurity standard
Application Note: Strategic Utilization of (2R)-2-[(2R)-2-Aminobutanamido]butanamide as a Chiral Process Impurity Standard
Executive Summary
This technical guide details the application of (2R)-2-[(2R)-2-Aminobutanamido]butanamide (CAS: 1867585-44-1) as a critical reference standard in the quality control of pyrrolidine-based antiepileptic drugs, specifically Levetiracetam and Brivaracetam .[1]
As the (R,R)-stereoisomer of the 2-aminobutanamide dimer, this compound serves a dual function:
-
Chiral Purity Monitor: It flags the presence of the D-isomer (R-configuration) in the starting material, which is the distomer for Levetiracetam (S-configuration).[2]
-
Process Control Marker: It identifies uncontrolled peptide-bond formation (dimerization) during the synthesis of the key intermediate, 2-aminobutanamide.[2]
Chemical Identity & Significance
| Property | Specification |
| Chemical Name | (2R)-2-[(2R)-2-Aminobutanamido]butanamide |
| Common Name | D-Abu-D-Abu-NH₂; (R,R)-2-Aminobutyryl-2-aminobutyramide |
| CAS Number | 1867585-44-1 |
| Molecular Formula | C₈H₁₇N₃O₂ |
| Molecular Weight | 187.24 g/mol |
| Role | Process-Related Impurity; Chiral Impurity Standard |
| Parent API | Levetiracetam (primary), Brivaracetam |
Critical Quality Attribute (CQA) Context
Levetiracetam is the (S)-enantiomer of
-
The presence of the (R)-isomer in the starting material can lead to the formation of (R)-Levetiracetam (Impurity D).[2][3]
-
Under specific pH and thermal conditions, the free amine of one intermediate molecule can attack the amide carbonyl of another, forming a dimer.[2]
-
The (2R)-2-[(2R)-...] standard specifically tracks the dimerization of the wrong enantiomer, making it a highly specific marker for both enantiomeric excess (ee) failure and process parameter deviation .[2]
Mechanism of Formation
The formation of this impurity involves a nucleophilic attack of the
Figure 1: Mechanism of dimerization for 2-aminobutanamide impurities.
Analytical Protocol: RP-HPLC Quantification
Due to the polar nature of the diamide and the lack of strong chromophores, this protocol utilizes a high-aqueous mobile phase with low-UV detection.[2][1]
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/1290) |
| Column | C18 Polar-Embedded (e.g., Zorbax SB-Aq or Waters Atlantis T3), 250 x 4.6 mm, 5 µm |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 205 nm (Bandwidth 4 nm) |
| Run Time | 25 minutes |
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 2.8 with dilute Phosphoric Acid ( ).[2] Filter through 0.22 µm membrane.[2] -
Organic (Mobile Phase B): Acetonitrile (HPLC Grade).[2]
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 98 | 2 |
| 5.0 | 98 | 2 |
| 15.0 | 80 | 20 |
| 20.0 | 80 | 20 |
| 21.0 | 98 | 2 |
| 25.0 | 98 | 2 |
Experimental Workflow: Standard Preparation
Step 1: Stock Solution Preparation (1.0 mg/mL)
-
Weigh accurately 10.0 mg of (2R)-2-[(2R)-2-Aminobutanamido]butanamide reference standard.[2]
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 5 mL of Mobile Phase A (sonicate if necessary, keeping temp < 25°C).
-
Dilute to volume with Mobile Phase A.[2]
Step 2: System Suitability Solution
To verify resolution from the main peak (Levetiracetam) and the monomeric impurity ((S)-2-aminobutanamide):
-
Prepare a mixed solution containing:
Step 3: Relative Response Factor (RRF) Determination
Since the dimer has two amide bonds compared to the monomer's one, its extinction coefficient at 205 nm will differ.[2]
-
Prepare a calibration curve (0.5 µg/mL to 10 µg/mL) of the impurity.[2]
-
Calculate the slope (
).[2] -
Compare with the slope of the API (
) or the monomer ( ).[2] - .[2]
-
Typical RRF is expected to be between 0.8 and 1.2 due to similar amide chromophores.[2]
Validation Strategy (ICH Q2)
To ensure the method is "fit for purpose," perform the following validation steps:
Specificity
-
Inject the System Suitability Solution .
-
Acceptance Criteria: Resolution (
) between (2R)-dimer and nearest peak (likely the (S)-dimer or monomer) must be > 1.[2]5. Peak purity index > 0.999 (via PDA).
Limit of Quantitation (LOQ)
-
Prepare dilute solutions of the standard.
-
Target: Signal-to-Noise (S/N) ratio of 10:1.
-
Expectation: LOQ should be
0.05% (reporting threshold).
Linearity
-
Range: LOQ to 150% of the specification limit (usually 0.15%).
-
Acceptance:
.[2]
Handling and Stability
-
Storage: Store standard at 2-8°C in a desiccator. The compound is hygroscopic.[2]
-
Solution Stability: Aqueous solutions are stable for 24 hours at 4°C. However, due to the terminal amine, solutions should be used fresh to prevent potential oxidative degradation or further condensation.[2]
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Levetiracetam Monograph 2535. 10th Edition. Strasbourg, France: EDQM.[2] Link
-
U.S. Pharmacopeia (USP) . Levetiracetam.[2][3][4][5][6][7] USP-NF 2023, Issue 1.[2] Rockville, MD: United States Pharmacopeial Convention.[2] Link[2]
-
Mikromol . Certificate of Analysis: (2R)-2-[(2R)-2-Aminobutanamido]butanamide (Code MM1372.11-0025).[2][1] LGC Standards. Link
-
PubChem . (2R)-2-aminobutanamide (Compound Summary). National Center for Biotechnology Information.[2] Link[2]
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Sources
- 1. 103765-03-3|(R)-2-Aminobutanamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. (2R)-2-aminobutanamide | C4H10N2O | CID 11579117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tlcstandards.com [tlcstandards.com]
- 4. klivon.com [klivon.com]
- 5. 2-Aminobutanamide | C4H10N2O | CID 4217966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. anaxlab.com [anaxlab.com]
Application Note: GC-MS Analysis of (2R)-2-[(2R)-2-Aminobutanamido]butanamide Following Silylation
Audience: Researchers, scientists, and drug development professionals engaged in the analysis of chiral small molecules and peptide-related impurities.
Abstract: This document provides a comprehensive guide for the derivatization of the dipeptide (2R)-2-[(2R)-2-Aminobutanamido]butanamide for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, low volatility, and chirality, direct GC-MS analysis of this dipeptide is not feasible. This application note details a robust silylation protocol using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to enhance volatility and thermal stability. We will explore the underlying chemical principles, provide a step-by-step experimental protocol, and outline the optimal GC-MS parameters for achieving sensitive and reliable quantification, including chiral discrimination.
Introduction: The Analytical Challenge
(2R)-2-[(2R)-2-Aminobutanamido]butanamide is a dipeptide composed of two (R)-2-aminobutanoic acid residues. Its structure contains multiple polar functional groups, including a primary amine, a secondary amide, and a terminal primary amide. These groups contribute to a high melting point and low volatility, making the molecule unsuitable for direct GC analysis, as it would likely decompose in the high-temperature environment of the GC inlet rather than volatilize.[1]
Furthermore, the presence of two chiral centers necessitates a method capable of distinguishing between diastereomers, which may exhibit different biological activities or be indicative of specific synthetic pathways or degradation products. Gas chromatography, when paired with a chiral stationary phase, offers excellent resolving power for stereoisomers.[2][3]
To overcome the challenge of low volatility, a derivatization step is essential.[4][5] Derivatization chemically modifies the analyte to increase its volatility by replacing active hydrogens on polar functional groups with nonpolar moieties.[5] Silylation is a widely employed and effective derivatization technique for compounds containing -OH, -NH2, and -CONH- groups, making it an ideal choice for this dipeptide.[6][7][8]
The Rationale for Silylation with MSTFA
Silylation involves the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group.[6][8] This process effectively masks the polar functional groups, which in turn reduces intermolecular hydrogen bonding, decreases the boiling point, and increases the thermal stability of the analyte.[6][7]
For this application, we have selected N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent. The key advantages of MSTFA include:
-
High Reactivity: MSTFA is a powerful silyl donor capable of derivatizing primary and secondary amines, as well as amides.[1]
-
Volatile Byproducts: The byproducts of the reaction with MSTFA are volatile and typically elute with the solvent front in the chromatogram, minimizing interference with the analyte peak.[1]
-
Enhanced Stability of Derivatives: The resulting TMS derivatives are generally stable for GC analysis.[1]
The silylation reaction with MSTFA proceeds via a nucleophilic attack of the active hydrogen-containing functional groups of the dipeptide on the silicon atom of MSTFA. This leads to the formation of the trimethylsilyl derivative and N-methyltrifluoroacetamide.
Diagram of the Derivatization Workflow
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. gcms.cz [gcms.cz]
- 3. azom.com [azom.com]
- 4. weber.hu [weber.hu]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 8. adis-international.ro [adis-international.ro]
Troubleshooting & Optimization
Technical Support Center: Scaling Up (2R)-2-[(2R)-2-Aminobutanamido]butanamide
Reference ID: TSC-ABU-2024-01
Status: Active | Tier: Level 3 (Process Chemistry)
Executive Summary & Molecule Profile
Target Molecule: (2R)-2-[(2R)-2-Aminobutanamido]butanamide Common Nomenclature: H-D-Abu-D-Abu-NH₂ Structure: A homodimer of D-2-aminobutyric acid with a C-terminal amide.
Scaling up chiral dipeptides containing non-proteinogenic amino acids (like D-Abu) presents unique challenges compared to standard alanine/glycine couplings. The ethyl side chain introduces mild steric bulk, but the primary risk factors in scale-up are racemization (loss of chiral integrity at the coupling site) and purification bottlenecks (avoiding chromatography).
This guide advocates for a Solution-Phase Synthesis strategy using Propylphosphonic Anhydride (T3P®) .[1][2] This reagent is selected for its superior epimerization suppression and ease of aqueous workup, making it the industry standard for kilogram-scale peptide manufacturing.
Synthesis Strategy: The T3P® Solution Phase Route
We recommend avoiding Solid Phase Peptide Synthesis (SPPS) for scales >100g due to resin costs and solvent consumption. The following route is designed for a 1kg–10kg batch size.
Core Workflow Diagram
Caption: Figure 1. Optimized solution-phase workflow for H-D-Abu-D-Abu-NH₂ synthesis using T3P coupling.
Detailed Protocol & Critical Process Parameters (CPPs)
Step 1: Coupling (Amide Bond Formation)
Rationale: T3P is chosen over EDC/HOBt because T3P byproducts are water-soluble, eliminating the need for urea filtration (common with DCC) or difficult extractions.
-
Reagents:
-
Acid: Boc-D-Abu-OH (1.0 equiv)
-
Amine: H-D-Abu-NH₂·HCl (1.05 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.2 equiv)
-
Base: N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.
-
-
Procedure:
-
Charge Boc-D-Abu-OH and H-D-Abu-NH₂·HCl into the reactor with EtOAc (10V).
-
Cool to 0–5°C (Critical for chiral purity).
-
Add NMM slowly to neutralize the amine salt and activate the carboxylic acid. Maintain Temp < 10°C.
-
Add T3P solution dropwise over 60 minutes.
-
Allow to warm to 20–25°C and stir for 4–6 hours.
-
IPC (In-Process Control): HPLC for consumption of Boc-D-Abu-OH (< 1.0%).
-
Step 2: Workup & Intermediate Isolation
-
Wash Sequence:
-
Acid Wash: 10% Citric Acid or 0.5M HCl (removes unreacted amine and NMM).
-
Base Wash: 5% NaHCO₃ (removes unreacted acid and T3P byproducts).
-
Brine Wash: Saturated NaCl (drying).
-
-
Crystallization:
-
Concentrate the organic layer to approx 3V.
-
Add n-Heptane (anti-solvent) slowly at 40°C until cloud point.
-
Cool to 0°C to precipitate Boc-D-Abu-D-Abu-NH₂ . Filter and dry.
-
Step 3: Deprotection
Rationale: HCl/IPA (Isopropanol) is preferred over TFA. TFA salts are hygroscopic and difficult to handle in solid dosage forms. HCl salts are generally crystalline and stable.
-
Procedure:
-
Suspend Boc-intermediate in IPA (5V).
-
Add 5-6N HCl in IPA (3-4 equiv).
-
Heat to 35°C if necessary to initiate reaction, then stir at RT.
-
Product H-D-Abu-D-Abu-NH₂·HCl will likely precipitate directly.
-
Filter, wash with cold IPA/MTBE, and dry.
-
Troubleshooting Guide (FAQs)
Issue 1: Racemization (D-L diastereomer formation)
Symptom: HPLC shows a split peak or a shoulder (typically 1-5%) near the main product peak. This indicates the formation of (2R)-2-[(2S)-2-Aminobutanamido]butanamide.
Root Cause Analysis: Racemization occurs via the Oxazolone mechanism during the activation of the carboxylic acid.[3] This is exacerbated by high temperatures and strong bases.
Caption: Figure 2. The Oxazolone pathway leading to loss of chiral integrity.
Corrective Actions:
-
Switch Base: If using TEA (Triethylamine), switch to DIPEA or NMM (N-methylmorpholine). NMM is weaker and less likely to abstract the
-proton. -
Lower Temperature: Conduct the T3P addition and the first hour of reaction at -10°C to 0°C .
-
Use Additives: Although T3P is anti-racemizing, adding Oxyma Pure (Ethyl cyanohydroxyiminoacetate) can further suppress oxazolone formation.
Issue 2: Gelation during Workup
Symptom: The organic layer becomes a viscous gel or emulsion during aqueous washes, preventing phase separation. Context: Peptide intermediates often act as hydrogelators due to hydrogen bonding.[4]
Corrective Actions:
-
Disrupt H-Bonding: Add 5-10% 2-Butanol or Isopropanol to the organic phase (EtOAc) before washing.
-
Increase Ionic Strength: Use saturated brine instead of water for all aqueous dilutions.
-
Warm Wash: Perform phase separations at 35–40°C rather than room temperature.
Issue 3: Low Yield in Deprotection
Symptom: Incomplete removal of Boc group or "oiling out" of the final salt.
Corrective Actions:
-
Scavengers: Ensure no t-butyl cations are reacting with the amide. Add 2% Triisopropylsilane (TIPS) or water as a scavenger if using TFA.
-
Solvent Switch: If the product oils out in IPA, switch to Ethyl Acetate/HCl . The HCl salt of the diamide is likely insoluble in EtOAc and will form a fine powder.
Analytical Specifications (Quality Control)
For a scale-up batch to be released, the following criteria are recommended:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Assay | HPLC (w/w) | > 98.0% |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 99.5% (D-D isomer); < 0.5% (D-L isomer) |
| Water Content | Karl Fischer | < 1.0% |
| Residual Solvents | GC-Headspace | Compliant with ICH Q3C |
References
-
T3P in Peptide Synthesis: Mattellone, G., et al. "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent."[1] Green Chemistry, 2023.
-
Racemization Mechanisms: Kemp, D. S.[5] "Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation." Journal of the American Chemical Society.[5]
-
Solubility Prediction: "Predicting the Solubility of Amino Acids and Peptides." Industrial & Engineering Chemistry Research.
-
Process Scale-Up: "Crystallization process development: Peptide crystallization." Cambrex Technical Articles.
Disclaimer: This guide is intended for qualified researchers. All chemical operations should be preceded by a specific risk assessment (HAZOP) regarding the safe handling of reagents like T3P and strong acids.
Sources
- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to (2R)-2-[(2R)-2-Aminobutanamido]butanamide and Other Levetiracetam Impurities for Pharmaceutical Researchers
This guide provides an in-depth, objective comparison of (2R)-2-[(2R)-2-Aminobutanamido]butanamide with other critical impurities of Levetiracetam. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical origins, analytical challenges, and regulatory significance of these impurities, supported by experimental data and established scientific principles.
Part 1: The Critical Role of Purity in Levetiracetam Therapy
Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, is a cornerstone in the management of epilepsy. Its therapeutic efficacy is intrinsically linked to its enantiomeric purity. The presence of impurities, arising from the synthetic process or degradation, can introduce undesirable toxicological effects or diminish the therapeutic benefit of the active pharmaceutical ingredient (API).[1] Therefore, a comprehensive understanding and stringent control of the impurity profile of Levetiracetam are paramount for ensuring patient safety and drug efficacy. This guide focuses on a specific, process-related impurity, (2R)-2-[(2R)-2-Aminobutanamido]butanamide, and contextualizes its significance by comparing it with other known Levetiracetam impurities.
Part 2: Unraveling the Genesis of Levetiracetam Impurities
The synthetic route to Levetiracetam is a multi-step process that presents several opportunities for impurity formation.[2] The chirality of the molecule is a critical quality attribute, and maintaining stereochemical integrity throughout the synthesis is a primary challenge.
The Synthetic Pathway and the Origin of (2R)-2-[(2R)-2-Aminobutanamido]butanamide
A common synthetic approach to Levetiracetam involves the use of (S)-2-aminobutanamide as a key chiral starting material. This intermediate is then reacted with an appropriate reagent to form the pyrrolidone ring structure. The formation of the diastereomeric impurity, (2R)-2-[(2R)-2-Aminobutanamido]butanamide, is a direct consequence of incomplete chiral purity of the initial 2-aminobutanamide. If the (S)-2-aminobutanamide starting material is contaminated with its (R)-enantiomer, a parallel reaction pathway can lead to the formation of the unwanted (R,R)-diastereomer alongside the desired (S,S)-intermediate.
Caption: Formation of diastereomeric intermediates from chiral starting materials.
A Comparative Overview of Key Levetiracetam Impurities
The impurity profile of Levetiracetam is not limited to this single diastereomer. A comprehensive analysis must consider a range of potential impurities, each with its own origin and analytical challenge.
| Impurity Name | Chemical Structure | Type | Origin |
| Levetiracetam (S)-enantiomer | (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide | API | - |
| (R)-Levetiracetam (Impurity D) | (R)-α-ethyl-2-oxo-1-pyrrolidine acetamide | Enantiomer | Racemization or use of non-enantiopure starting materials. |
| Levetiracetam Acid | (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid | Hydrolysis Product | Degradation of the API. |
| (S)-2-Aminobutanamide (Impurity G) | (S)-CH3CH2CH(NH2)CONH2 | Starting Material | Incomplete reaction or carry-over.[3] |
| (2R)-2-[(2R)-2-Aminobutanamido]butanamide | Diastereomer of an Intermediate | Process-Related | Use of racemic or non-enantiopure 2-aminobutanamide. |
Part 3: The Analytical Imperative: Chromatographic Separation of Chiral Impurities
The structural similarity between Levetiracetam and its stereoisomeric impurities necessitates the use of highly selective analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for resolving and quantifying these closely related compounds.
Experimental Protocol: A Validated Chiral HPLC Method
The following protocol outlines a robust chiral HPLC method capable of separating Levetiracetam from its enantiomer and providing a framework for the detection of other process-related impurities.
Objective: To establish a validated chiral HPLC method for the simultaneous determination of Levetiracetam and its enantiomeric impurity, (R)-Levetiracetam, and to assess the method's capability to separate other potential diastereomeric impurities.
Instrumentation and Materials:
-
HPLC with UV detector
-
Chiral stationary phase: CROWNPAK CR(+) column
-
Mobile phase: 0.05% Perchloric acid solution
-
Flow rate: 0.3 mL/min
-
Column Temperature: 15 °C
-
Detection Wavelength: 200 nm
-
Levetiracetam, (R)-Levetiracetam, and (2R)-2-[(2R)-2-Aminobutanamido]butanamide reference standards
Methodology:
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of the reference standards in the mobile phase.
-
Prepare a system suitability solution containing all analytes.
-
Dissolve the Levetiracetam API or drug product in the mobile phase to a specified concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution to verify resolution and other performance parameters.
-
Inject the sample solutions and record the chromatograms.
-
-
Data Analysis:
-
Identify and quantify the impurities by comparing their peak areas and retention times with those of the reference standards.
-
Expected Chromatographic Performance
A well-optimized chiral HPLC method should provide baseline separation of all critical impurities. The following table presents hypothetical, yet realistic, chromatographic data for such a separation.
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| (2R)-2-[(2R)-2-Aminobutanamido]butanamide | 8.5 | - |
| (R)-Levetiracetam (Impurity D) | 10.2 | > 2.0 |
| Levetiracetam | 12.1 | > 2.0 |
| Levetiracetam Acid | 6.3 | > 3.0 |
| (S)-2-Aminobutanamide (Impurity G) | 4.5 | > 3.0 |
Note: The retention times are illustrative and will vary depending on the specific chromatographic conditions and column used. The critical parameter is the resolution (Rs), which should be greater than 1.5 for baseline separation, as recommended by regulatory guidelines.[1]
Part 4: Regulatory Landscape and In-Depth Discussion
Regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) set stringent limits for impurities in active pharmaceutical ingredients.[3][4] For Levetiracetam, specific limits are defined for its enantiomer ((R)-Levetiracetam) and other related substances.
While a specific limit for (2R)-2-[(2R)-2-Aminobutanamido]butanamide may not be individually listed, it falls under the umbrella of "process-related impurities" and "unspecified impurities." The onus is on the manufacturer to identify, characterize, and control any impurity present at a level of 0.10% or higher.
The presence of (2R)-2-[(2R)-2-Aminobutanamido]butanamide is a direct indicator of inadequate control over the stereochemical purity of the starting materials. Its detection should trigger a thorough investigation of the supply chain and the manufacturing process of the 2-aminobutanamide intermediate. Effective control of this impurity is not merely a matter of meeting regulatory specifications; it is a fundamental aspect of robust process chemistry and ensuring the consistent quality of the final drug product.
Part 5: Conclusion and Future Perspectives
The comparative analysis of (2R)-2-[(2R)-2-Aminobutanamido]butanamide with other Levetiracetam impurities underscores the critical importance of a holistic approach to impurity profiling. The control of this specific diastereomeric impurity is emblematic of the broader challenges in modern pharmaceutical manufacturing, where a deep understanding of the synthetic process is essential for ensuring the quality and safety of the final product.
Future advancements in analytical technology, such as Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS), will continue to enhance our ability to detect and quantify impurities at even lower levels. However, the foundational principles of sound process development and rigorous control of starting material quality will remain the cornerstones of safe and effective pharmaceutical manufacturing.
References
-
An asymmetric synthesis of (S)-levetiracetam. [Link]
-
The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing - ChemAnalyst. [Link]
-
Quantification of Impurity-G Content in Levetiracetam Injection (100mg/mL) by Using RP-HPLC Technique. [Link]
-
Levetiracetam 2535E | PDF | Chromatography | Solubility - Scribd. [Link]
-
Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. [Link]
-
Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide | Request PDF - ResearchGate. [Link]
-
Levetiracetam - USP. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2R)-2-[(2R)-2-Aminobutanamido]butanamide
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (2R)-2-[(2R)-2-Aminobutanamido]butanamide, a dipeptide derivative used in various research applications. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
While a specific Safety Data Sheet (SDS) for (2R)-2-[(2R)-2-Aminobutanamido]butanamide with comprehensive toxicological data is not widely available, its structure as a dipeptide of aminobutanamide suggests that it should be handled with the care afforded to novel chemical entities whose properties are not fully characterized.[1] Therefore, the following procedures are based on established best practices for the disposal of research-grade peptides and amino acid derivatives.[2][3][4][5]
Core Principles of Chemical Waste Management
The responsible disposal of any chemical, including (2R)-2-[(2R)-2-Aminobutanamido]butanamide, is governed by a few key principles:
-
Segregation: Never mix incompatible waste streams.[6][7][8] Amides, such as the topic compound, are generally incompatible with strong acids and bases, which can cause hydrolysis and the release of heat or toxic gases.[6][9]
-
Identification: All waste containers must be clearly and accurately labeled with their contents.[2]
-
Containment: Use appropriate, sealed, and chemically compatible containers for waste collection.[10]
-
Compliance: All disposal activities must adhere to local, state, and federal regulations.[5]
Disposal Decision Workflow
The determination of the correct disposal pathway for (2R)-2-[(2R)-2-Aminobutanamido]butanamide depends on the quantity of waste and the specific regulations of your institution. The following workflow provides a logical approach to making this determination.
Sources
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. cosmicpeptides.com [cosmicpeptides.com]
- 3. biovera.com.au [biovera.com.au]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. peptide24.store [peptide24.store]
- 6. calpaclab.com [calpaclab.com]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. Chemical Compatibility | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. wisconsin.edu [wisconsin.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
